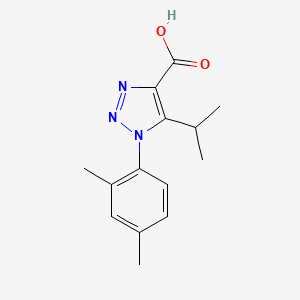![molecular formula C23H38N2O4 B6080618 2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, also known as CTME, is a chemical compound that has been studied for its potential use in scientific research. CTME is a piperazine derivative that has shown promise in various biochemical and physiological studies.
Wirkmechanismus
The exact mechanism of action of 2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound may act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant-like effects. This compound has also been shown to modulate the activity of the dopamine and noradrenaline systems, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. This compound has also been shown to decrease the levels of glutamate in certain brain regions, which may contribute to its antipsychotic effects. Additionally, this compound has been shown to have analgesic effects, which may be due to its modulation of the opioid system.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in various biochemical and physiological studies. Additionally, this compound has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. Its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, more research is needed to fully understand the long-term effects of this compound on the body.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol. One potential direction is the further exploration of its anxiolytic and antidepressant-like effects, as well as its potential use in the treatment of anxiety and depression. Another potential direction is the further exploration of its antipsychotic effects, as well as its potential use in the treatment of schizophrenia. Additionally, more research is needed to fully understand the long-term effects of this compound on the body, as well as its potential use in pain management. Overall, this compound has shown promise in various scientific research applications and warrants further investigation.
Synthesemethoden
The synthesis of 2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 2-(2,4,5-trimethoxybenzyl)piperazine with cyclohexylmethyl bromide in the presence of potassium carbonate. The resulting product is then reduced with sodium borohydride to yield this compound. This method has been reported to yield high purity this compound, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. This compound has also been shown to have potential antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. Additionally, this compound has been studied for its potential use in pain management, as it has been shown to have analgesic effects.
Eigenschaften
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O4/c1-27-21-14-23(29-3)22(28-2)13-19(21)16-24-10-11-25(20(17-24)9-12-26)15-18-7-5-4-6-8-18/h13-14,18,20,26H,4-12,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHRYADQWKJZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(C(C2)CCO)CC3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)
![1-[(4-chlorophenyl)sulfonyl]-3-pyridin-3-yl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B6080564.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)


![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)
![1-(2-chlorobenzyl)-5-(1-methyl-1H-imidazol-2-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080608.png)
![dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)
![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)
![{1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-3-piperidinyl}(3-pyridinyl)methanone](/img/structure/B6080617.png)